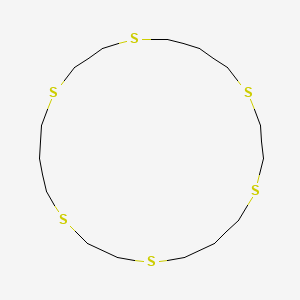
1,4,8,11,15,18-Hexathiacyclohenicosane
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1,4,8,11,15,18-Hexathiacyclohenicosane is a cyclic sulfur-containing compound with the molecular formula C15H30S6 It is characterized by its unique structure, which includes six sulfur atoms incorporated into a 21-membered ring
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 1,4,8,11,15,18-Hexathiacyclohenicosane typically involves the cyclization of linear precursors containing sulfur atoms. One common method is the reaction of dithiols with dihalides under basic conditions, leading to the formation of the cyclic product. The reaction conditions often include the use of solvents such as tetrahydrofuran (THF) and bases like sodium hydride (NaH) or potassium carbonate (K2CO3).
Industrial Production Methods: While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions to improve yield and purity, as well as implementing continuous flow processes to enhance efficiency.
Análisis De Reacciones Químicas
Types of Reactions: 1,4,8,11,15,18-Hexathiacyclohenicosane can undergo various chemical reactions, including:
Oxidation: The sulfur atoms in the compound can be oxidized to form sulfoxides or sulfones. Common oxidizing agents include hydrogen peroxide (H2O2) and m-chloroperbenzoic acid (m-CPBA).
Reduction: The compound can be reduced to form thiols or other reduced sulfur species. Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: The sulfur atoms can participate in nucleophilic substitution reactions, where they are replaced by other nucleophiles. Common reagents include alkyl halides and nucleophiles like thiolates.
Common Reagents and Conditions:
Oxidation: H2O2, m-CPBA
Reduction: LiAlH4, NaBH4
Substitution: Alkyl halides, thiolates
Major Products:
Oxidation: Sulfoxides, sulfones
Reduction: Thiols, reduced sulfur species
Substitution: Alkylated products
Aplicaciones Científicas De Investigación
1,4,8,11,15,18-Hexathiacyclohenicosane has several scientific research applications, including:
Chemistry: It is used as a ligand in coordination chemistry, forming complexes with various metal ions
Biology: The compound’s sulfur-containing structure makes it a candidate for studying sulfur metabolism and its role in biological systems.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the development of drugs targeting sulfur-related pathways.
Industry: It is investigated for its potential use in materials science, particularly in the development of sulfur-containing polymers and other advanced materials.
Mecanismo De Acción
The mechanism of action of 1,4,8,11,15,18-Hexathiacyclohenicosane involves its interaction with molecular targets through its sulfur atoms. These interactions can include coordination with metal ions, formation of disulfide bonds, and participation in redox reactions. The compound’s effects are mediated through these interactions, influencing various biochemical pathways and processes.
Comparación Con Compuestos Similares
1,4,8,11,15,18-Hexathiacyclohenicosane can be compared with other sulfur-containing cyclic compounds, such as:
1,4,7,10,13,16-Hexathiacyclooctadecane: This compound has a similar structure but with an 18-membered ring. It shares similar chemical properties but differs in its ring size and flexibility.
1,4,8,11-Tetrathiacyclotetradecane: This compound has a smaller ring with only four sulfur atoms. It exhibits different reactivity and applications due to its smaller ring size.
1,4,7,10-Tetrathiacyclododecane: Another smaller ring compound with four sulfur atoms, used in different coordination chemistry applications.
Propiedades
Número CAS |
51540-11-5 |
|---|---|
Fórmula molecular |
C15H30S6 |
Peso molecular |
402.8 g/mol |
Nombre IUPAC |
1,4,8,11,15,18-hexathiacyclohenicosane |
InChI |
InChI=1S/C15H30S6/c1-4-16-10-12-18-6-2-8-20-14-15-21-9-3-7-19-13-11-17-5-1/h1-15H2 |
Clave InChI |
SARNOJWHLIABSV-UHFFFAOYSA-N |
SMILES canónico |
C1CSCCSCCCSCCSCCCSCCSC1 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
















